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Compound of Interest

Compound Name: 5-Aminoisoquinoline

Cat. No.: B016527

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, characterization,
and biological significance of 5-Aminoisoquinoline (5-AlQ). 5-AlQ is a pivotal molecule in
medicinal chemistry, primarily recognized for its role as a potent inhibitor of Poly(ADP-ribose)
polymerase (PARP), a key enzyme in DNA repair and cell death pathways. This document
details its structural features, physicochemical properties, and the analytical techniques
employed for its characterization, offering valuable insights for researchers engaged in drug
discovery and development.

Molecular Structure and Physicochemical
Properties

5-Aminoisoquinoline is a heterocyclic aromatic compound composed of a benzene ring fused
to a pyridine ring, with an amino group substituted at the 5-position.

Table 1: Molecular Identifiers and Physicochemical Properties of 5-Aminoisoquinoline
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Property Value

IUPAC Name isoquinolin-5-amine[1]

Synonyms 5-Isoquinolinamine, isoquinol-5-ylamine

CAS Number 1125-60-6[1]

Chemical Formula CoHsN2[1]

Molecular Weight 144.17 g/mol [1]

Appearance Bright yellow to brownish-yellow solid[1]

Melting Point 125-132 °CJ[1]

Solubility Solu-ble. in ChIorcIJf-orr-n, Ethyl Acetate, Methanol.
[1] Limited solubility in water.

inchl INChl=1S/C9H8N2/c10-9-3-1-2-7-6-11-5-4-
8(7)9/h1-6H,10H2[1]

SMILES C1=CC2=C(C=CN=C2)C(=C1)N[1]

Spectroscopic and Crystallographic
Characterization

The structural elucidation and confirmation of 5-Aminoisoquinoline are achieved through a
combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Table 2: 1H NMR Spectral Data of 5-Aminoisoquinoline
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Proton Assignment

Chemical Shift (6, ppm)

H-1 9.17
H-3 8.47
H-4 7.57
H-8 7.39
H-7 7.37
H-6 6.93
-NH:2 4.32

Solvent: CDCIs, Frequency: 400 MHz. Data sourced from publicly available spectra.

Table 3: 13C NMR Spectral Data of 5-Aminoisoquinoline

Carbon Assignment

Chemical Shift (6, ppm)

C-5 145.4
C-1 1431
C-3 142.8
C-8a 133.2
C-7 129.2
C-4a 128.8
C-8 120.4
C-4 115.8
C-6 109.1

Solvent: CDCIs. Data is predicted and compiled from typical values for similar structures.

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 5-
Aminoisoquinoline.

Table 4: Mass Spectrometry Data for 5-Aminoisoquinoline

m/z Value Interpretation

144 Molecular ion [M]*

117 [M-HCN]™*, Loss of hydrogen cyanide

116 [M-HCN-H]*, Subsequent loss of a hydrogen
radical

89 Further fragmentation

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their
vibrational frequencies.

Table 5: Key IR Absorption Bands of 5-Aminoisoquinoline

Wavenumber (cm—?) Vibrational Mode Functional Group

N-H stretching (asymmetric )
3400 - 3300 ) Amino group (-NHz2)
and symmetric)

3100 - 3000 C-H stretching Aromatic C-H

1650 - 1580 C=C and C=N stretching Aromatic rings

1620 - 1550 N-H bending (scissoring) Amino group (-NHz2)

850 - 750 C-H out-of-plane bending Aromatic C-H
X-ray Crystallography

The definitive three-dimensional structure of 5-Aminoisoquinoline in the solid state can be
determined by X-ray crystallography. The crystal structure of 5-Aminoisoquinoline has been
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deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC
906575.[1] This data provides precise bond lengths, bond angles, and information about the
crystal packing.

Biological Activity: PARP-1 Inhibition

5-Aminoisoquinoline is a well-established inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-
1), an enzyme crucial for the repair of single-strand DNA breaks through the base excision
repair (BER) pathway.[2]

PARP-1 Signhaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the DNA damage response.

aaaaaaaaa B Poly(ADP-ribose)
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(BER) Machinery
(e.g., XRCC1, Ligase IIl)

DNA Single-Strand
Break (SSB)

Click to download full resolution via product page

Caption: The PARP-1 mediated DNA single-strand break repair pathway.

Upon detection of a single-strand DNA break, PARP-1 binds to the damaged site and becomes
activated.[3][4] The activated PARP-1 utilizes NAD+ as a substrate to synthesize long chains of
poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[5] These PAR chains act as a
scaffold to recruit the necessary components of the base excision repair machinery, which then
carry out the repair process.[6]

Mechanism of Inhibition by 5-Aminoisoquinoline
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5-Aminoisoquinoline acts as a competitive inhibitor of PARP-1 by binding to the NAD+
binding site of the enzyme. This prevents the synthesis of PAR, thereby stalling the recruitment
of DNA repair proteins to the site of damage.

DNA Single-Strand activates
Break (SSB)

Inhibition

A PARP-1 (active)

1
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A |
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Click to download full resolution via product page
Caption: Mechanism of PARP-1 inhibition by 5-Aminoisoquinoline.

By blocking PARP-1 activity, 5-Aminoisoquinoline prevents the repair of single-strand DNA
breaks.[2] In rapidly dividing cells, such as cancer cells, these unrepaired breaks can lead to
the collapse of replication forks during DNA replication, resulting in the formation of double-
strand breaks. In cells with deficient double-strand break repair mechanisms (e.g., those with
BRCA1/2 mutations), this accumulation of DNA damage can trigger apoptosis, a phenomenon
known as synthetic lethality.[7]

Experimental Protocols

The following sections provide generalized protocols for the key analytical techniques used in
the characterization of 5-Aminoisoquinoline. These should be adapted and optimized for
specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for acquiring *H and 3C NMR spectra of 5-
Aminoisoquinoline.
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Sample Preparation:
Dissolve 5-10 mg of 5-AlQ
in ~0.7 mL of deuterated solvent
(e.g., CDCls).

'

Transfer solution to a
5 mm NMR tube.

'

Instrument Setup:
Place the NMR tube in the spectrometer.
Lock, tune, and shim the instrument.

Acquire 1H Spectrum:
Set appropriate acquisition parameters
(e.g., pulse sequence, number of scans).

Acquire 13C Spectrum:
Set appropriate acquisition parameters
(e.g., pulse sequence, number of scans).

Data Processing:
Apply Fourier transform, phase correction,
and baseline correction.

Spectral Analysis:
Integrate peaks, determine chemical shifts,
and analyze coupling patterns.

Click to download full resolution via product page

Caption: General workflow for NMR analysis of 5-Aminoisoquinoline.
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Mass Spectrometry (MS)

This protocol describes the general procedure for obtaining a mass spectrum of 5-
Aminoisoquinoline.

o Sample Preparation: Prepare a dilute solution of 5-Aminoisoquinoline (approximately 1
pg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

e Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's
instructions. Set the ionization source parameters (e.g., electrospray ionization - ESI) and
mass analyzer settings.

o Sample Infusion: Introduce the sample solution into the mass spectrometer via direct
infusion or through a liquid chromatography (LC) system.

o Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Infrared (IR) Spectroscopy

This protocol details the KBr pellet method for obtaining an IR spectrum of solid 5-
Aminoisoquinoline.

o Sample Preparation: Grind 1-2 mg of 5-Aminoisoquinoline with approximately 100-200 mg
of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine,
homogeneous powder is obtained.

o Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10
tons) to form a thin, transparent pellet.

¢ Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm™1.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.
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Conclusion

5-Aminoisoquinoline is a molecule of significant interest in the field of drug discovery,
particularly as a scaffold for the development of PARP inhibitors. A thorough understanding of
its molecular structure and properties, as detailed in this guide, is fundamental for the rational
design and synthesis of novel therapeutic agents. The characterization techniques and
protocols outlined here provide a solid foundation for researchers working with this important
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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